Synthesis Yield: Superior Performance in Friedel-Crafts Benzoylation Compared to Alternative Isomers
2-Methyl-3-nitrobenzophenone can be synthesized via a Friedel-Crafts acylation of benzene with 2-methyl-3-nitrobenzoyl chloride, achieving a reported yield of 95% under specified conditions (11.45 g from 9.98 g of acid chloride) . In contrast, the synthesis of the isomeric intermediate 2-methyl-6-nitrobenzophenone, which would be required for an alternative route to 1-nitroanthraquinone, is not feasible due to side reactions that generate an unidentifiable black resinous product [1]. This demonstrates that the 2-methyl-3-nitro substitution pattern is not just advantageous but essential for a productive reaction pathway in this context.
| Evidence Dimension | Synthetic Feasibility and Yield |
|---|---|
| Target Compound Data | 2-Methyl-3-nitrobenzophenone: 95% yield |
| Comparator Or Baseline | 2-Methyl-6-nitrobenzophenone (isomer): Reaction fails, yields black resinous product |
| Quantified Difference | Target compound yields a high-purity product; comparator yields no usable product |
| Conditions | Friedel-Crafts acylation using 2-methyl-3-nitrobenzoyl chloride and benzene with aluminum chloride catalyst |
Why This Matters
For procurement, this confirms that 2-Methyl-3-nitrobenzophenone is the only viable intermediate in its class for this specific, high-value industrial synthesis pathway, justifying its selection over other nitrobenzophenone regioisomers.
- [1] US Patent 4,065,477. (1977). Process for preparing highly pure 1-nitroanthraquinone. Justia Patents. Retrieved from https://patents.justia.com/patent/4065477 View Source
